- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,
Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline structure
Productnaam:7-Bromo-6-fluoroisoquinoline
CAS-nummer:923022-40-6
MF:C9H5BrFN
MW:226.04510474205
MDL:MFCD11846300
CID:753628
PubChem ID:53402964
7-Bromo-6-fluoroisoquinoline Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-Bromo-6-fluoroisoquinoline
- 6-Fluoro-7-bromoisoquinoline
- Isoquinoline, 7-bromo-6-fluoro-
- 6-fluoro-7-bromo-isoquinoline
- 7-bromo-6-fluoro-isoquinoline
- Isoquinoline,7-bromo-6-fluoro
- QC-9377
- ABZAYLFRWGIRDU-UHFFFAOYSA-N
- 6478AJ
- FCH1406257
- SY023347
- AX8240749
- AB0076400
- 7-Bromo-6-fluoroisoquinoline (ACI)
- MFCD11846300
- AKOS016014064
- DA-35758
- CS-0171524
- EN300-383975
- Z1269149653
- 923022-40-6
- SCHEMBL1571950
- AS-37806
- DTXSID10695087
-
- MDL: MFCD11846300
- Inchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
- InChI-sleutel: ABZAYLFRWGIRDU-UHFFFAOYSA-N
- LACHT: FC1C(Br)=CC2C(=CC=NC=2)C=1
Berekende eigenschappen
- Exacte massa: 224.95900
- Monoisotopische massa: 224.95894g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 165
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12.9
- XLogP3: 2.9
Experimentele eigenschappen
- Kleur/vorm: Pale-yellow to Yellow-brown Solid
- Kookpunt: 311.8±22.0℃ at 760 mmHg
- PSA: 12.89000
- LogboekP: 3.13640
7-Bromo-6-fluoroisoquinoline Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302;H315;H320;H335
- Waarschuwingsverklaring: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Opslagvoorwaarde:Room temperature
7-Bromo-6-fluoroisoquinoline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM144074-5g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 5g |
$*** | 2023-05-29 | |
AstaTech | 61661-1/G |
6-FLUORO-7-BROMOISOQUINOLINE |
923022-40-6 | 95% | 1g |
$330 | 2023-09-16 | |
Alichem | A189006053-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$490.60 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 250mg |
1,124.10 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-100MG |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 100MG |
¥ 310.00 | 2023-04-12 | |
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$396 | 2021-08-05 | |
Enamine | EN300-383975-0.1g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 0.1g |
$81.0 | 2025-02-20 | |
Enamine | EN300-383975-5.0g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 5.0g |
$822.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-1G |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 1g |
¥ 1,287.00 | 2023-04-12 |
7-Bromo-6-fluoroisoquinoline Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
Referentie
- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Referentie
- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referentie
- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
Referentie
- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referentie
- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
Referentie
- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
Referentie
- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
Referentie
- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
Referentie
- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,
7-Bromo-6-fluoroisoquinoline Raw materials
- 2,2-dimethoxyethan-1-amine
- 3-Bromo-4-fluorobenzaldehyde
- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-
7-Bromo-6-fluoroisoquinoline Preparation Products
7-Bromo-6-fluoroisoquinoline Gerelateerde literatuur
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
923022-40-6 (7-Bromo-6-fluoroisoquinoline) Gerelateerde producten
- 1806369-36-7(3-Amino-4-(2-cyanoethyl)mandelic acid)
- 1803986-70-0(2-(Aminomethyl)-4-nitro-3-(trifluoromethoxy)pyridine)
- 1368837-90-4(2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid)
- 1806741-62-7(5-Iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 57332-71-5(methyl 3-hydroxy-2H,3H-imidazo2,1-b1,3thiazole-6-carboxylate)
- 89448-83-9(1-Propanol, 3-[(triphenylmethyl)amino]-)
- 1804812-29-0(2-Hydroxy-5-iodo-6-methoxy-3-(trifluoromethoxy)pyridine)
- 956076-67-8((2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid)
- 851079-37-3(ethyl 4-(2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 95695-47-9((2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline

Zuiverheid:99%/99%/99%
Hoeveelheid:1g/5g/25g
Prijs ($):178.0/796.0/2785.0